molecular formula C12H8FNO2S2 B13822977 (5E)-3-acetyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-acetyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B13822977
M. Wt: 281.3 g/mol
InChI Key: OFRYIYWQSUSUPW-UXBLZVDNSA-N
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Description

(5E)-3-acetyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-acetyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of acetic anhydride to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-acetyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether group.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5E)-3-acetyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functional compounds.

Mechanism of Action

The mechanism of action of (5E)-3-acetyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-fluorobenzylidene)-2-(4-propoxylphenyl)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-(2-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl(triphenylphosphoranylidene)acetonitrile

Uniqueness

(5E)-3-acetyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyl group and the fluorobenzylidene moiety enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C12H8FNO2S2

Molecular Weight

281.3 g/mol

IUPAC Name

(5E)-3-acetyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H8FNO2S2/c1-7(15)14-11(16)10(18-12(14)17)6-8-4-2-3-5-9(8)13/h2-6H,1H3/b10-6+

InChI Key

OFRYIYWQSUSUPW-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)N1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S

Canonical SMILES

CC(=O)N1C(=O)C(=CC2=CC=CC=C2F)SC1=S

Origin of Product

United States

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